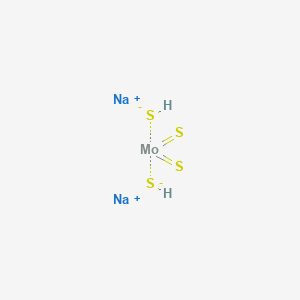
Sodium thiomolybdate(VI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium thiomolybdate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Sodium thiomolybdate(VI) serves as a vital micronutrient fertilizer, particularly in the cultivation of legumes. Molybdenum, the primary component of this compound, is essential for nitrogen fixation in plants. Here are some key points regarding its agricultural use:
- Micronutrient Fertilizer : Sodium thiomolybdate(VI) provides molybdenum, which is crucial for the enzyme nitrogenase, facilitating the conversion of atmospheric nitrogen into a form usable by plants.
- Disease Management : It has been reported to help in managing diseases like whiptail in broccoli and cauliflower, which is associated with molybdenum deficiency .
Table 1: Agricultural Benefits of Sodium Thiomolybdate(VI)
| Application | Benefit |
|---|---|
| Fertilizer | Provides essential molybdenum for growth |
| Disease Control | Prevents whiptail disease in crops |
| Soil Health | Enhances microbial activity in soil |
Catalytic Applications
In catalysis, sodium thiomolybdate(VI) has shown promising results due to its ability to facilitate various chemical reactions:
- Hydrogen Evolution Reaction : Recent studies have demonstrated that thiomolybdate clusters can enhance the efficiency of hydrogen production under visible light . This application is significant for renewable energy technologies.
- Catalytic Activity : Its role as a catalyst in organic synthesis reactions has been explored, showcasing its versatility in facilitating diverse chemical transformations .
Table 2: Catalytic Applications of Sodium Thiomolybdate(VI)
| Reaction Type | Application Area |
|---|---|
| Hydrogen Evolution | Renewable energy production |
| Organic Synthesis | Various chemical transformations |
Biochemical Applications
Sodium thiomolybdate(VI) has also found applications in biochemistry:
- Biochemical Tracer : It is used as a tracer in biochemical assays due to its ability to form colored complexes with certain organic compounds. This property allows for the detection and quantification of various substances .
- Copper Chelation : Similar to other molybdenum compounds, sodium thiomolybdate can influence copper metabolism, making it relevant in studies related to Wilson's disease where copper accumulation occurs .
Table 3: Biochemical Applications of Sodium Thiomolybdate(VI)
| Application | Description |
|---|---|
| Tracer | Used for detecting organic compounds |
| Copper Chelation | Influences copper levels in biological systems |
Environmental Applications
In environmental science, sodium thiomolybdate(VI) has potential uses:
- Water Treatment : It acts as a corrosion inhibitor in industrial water treatment processes. Its non-toxic nature makes it an attractive alternative to more hazardous substances .
- Soil Remediation : The compound can be utilized for soil remediation efforts, particularly in areas affected by heavy metal contamination due to its ability to bind with various metal ions.
Table 4: Environmental Applications of Sodium Thiomolybdate(VI)
| Application | Benefit |
|---|---|
| Water Treatment | Acts as a safe corrosion inhibitor |
| Soil Remediation | Binds heavy metals and improves soil quality |
Case Studies
Several studies highlight the effectiveness of sodium thiomolybdate(VI) across these applications:
- Agricultural Study : A field trial demonstrated that the application of sodium thiomolybdate significantly improved the yield of legumes compared to untreated plots. The study emphasized the importance of molybdenum in enhancing nitrogen fixation efficiency.
- Catalytic Research : A recent publication showcased the use of sodium thiomolybdate clusters in photocatalytic systems for hydrogen evolution, achieving higher efficiencies than traditional catalysts.
- Biochemical Analysis : In laboratory settings, sodium thiomolybdate was successfully used as a tracer for monitoring organic pollutants in water samples, providing accurate quantification results.
Eigenschaften
CAS-Nummer |
18198-15-7 |
|---|---|
Molekularformel |
Na2MoS4 H2MoNa2S4 |
Molekulargewicht |
272.2 g/mol |
IUPAC-Name |
disodium;bis(sulfanylidene)molybdenum;sulfanide |
InChI |
InChI=1S/Mo.2Na.2H2S.2S/h;;;2*1H2;;/q;2*+1;;;;/p-2 |
InChI-Schlüssel |
WZBOMOWTMZZEMP-UHFFFAOYSA-N |
SMILES |
[Na+].[Na+].[SH-].[SH-].S=[Mo]=S |
Kanonische SMILES |
[Na+].[Na+].[SH-].[SH-].S=[Mo]=S |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
16330-92-0 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sodium thiomolybdate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















